An In-depth Technical Guide to the Molecular Structure and Stability of Monomethylauristatin F (MMAF)
An In-depth Technical Guide to the Molecular Structure and Stability of Monomethylauristatin F (MMAF)
Introduction: The Architectonics of a Potent ADC Payload
Monomethylauristatin F (MMAF), a synthetic analogue of the marine natural product dolastatin 10, stands as a pivotal cytotoxic agent in the landscape of modern oncology.[1][2][3][4][5] Its primary role is that of a "warhead" or "payload" within Antibody-Drug Conjugates (ADCs), a class of biopharmaceuticals designed for the targeted destruction of cancer cells.[5][6][7] Unlike conventional chemotherapy, ADCs leverage the specificity of a monoclonal antibody to deliver highly potent molecules like MMAF directly to tumor cells, thereby enhancing the therapeutic window and mitigating off-target toxicities.[5][8][9]
The efficacy and safety of an MMAF-based ADC are intrinsically linked to the molecular structure and stability of the payload itself. This guide provides an in-depth exploration of these core attributes, moving beyond a mere recitation of facts to explain the causal relationships between MMAF's structure, its mechanism of action, its stability profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical ADC component.
Part 1: The Molecular Blueprint of Monomethylauristatin F
MMAF is a meticulously designed oligopeptide, a product of synthetic chemistry optimized for potent cytotoxicity. Its structure is best understood by dissecting its constituent parts and overall chemical properties.
Core Chemical Identity
A summary of the fundamental properties of MMAF is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₉H₆₅N₅O₈ | [10][11][12] |
| Molecular Weight | ~731.98 g/mol | [6][10][11][12] |
| IUPAC Name | (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | [6][12][13] |
| CAS Number | 745017-94-1 | [10][13] |
Structural Dissection and Key Functional Groups
MMAF is a pentapeptide analogue, but its structure incorporates several non-standard amino acids and modifications that are critical to its function. The sequence can be conceptualized from the N-terminus to the C-terminus.
// Key Features node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=9]; N_Terminal_Mod [label="N-Monomethylation"]; C_Terminal_Mod [label="Charged Phenylalanine\n(Carboxylic Acid)"];
N_Terminal_Mod -> N_Me_Val [style=dashed, color="#5F6368", arrowhead=none]; C_Terminal_Mod -> Phe [style=dashed, color="#5F6368", arrowhead=none]; } . Caption: Building blocks of the MMAF oligopeptide structure.
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N-Terminus: The structure begins with an N-methylated valine residue. This monomethylation is a defining feature, distinguishing MMAF from Auristatin F, which is dimethylated.[12] This region is crucial for interacting with tubulin.
-
Peptide Core: The core consists of three unique amino acids: valine, dolaisoleuine (Dil), and dolaproine (Dap). These residues contribute to the overall conformation and binding affinity of the molecule.
-
C-Terminus: The C-terminal residue is a phenylalanine (Phe).[6] Crucially, the carboxylic acid group of this phenylalanine is free and deprotonated at physiological pH. This imparts a negative charge to the molecule, a stark contrast to its uncharged counterpart, Monomethylauristatin E (MMAE).[5][6] This charged C-terminus is a master regulator of MMAF's properties, rendering it more hydrophilic and significantly less membrane-permeable.[5][6][12] This reduced permeability is advantageous for ADCs, as it minimizes the "bystander effect"—the killing of adjacent, healthy, antigen-negative cells—leading to lower systemic toxicity.[5][12]
Stereochemistry and Conformational Dynamics
MMAF possesses a complex and defined three-dimensional architecture, with nine stereocenters.[11][14] The precise stereochemistry is critical for its biological activity, as it dictates the correct orientation for high-affinity binding to its target, tubulin.
Furthermore, NMR spectroscopy studies have revealed that MMAF exists in a dynamic equilibrium in solution between cis and trans conformers, arising from rotation around an amide bond.[1][3][7][11] It is understood that only one of these conformers, the trans isomer, is biologically active. This conformational heterogeneity means that a significant portion of the drug may exist in an inactive state at any given time, a crucial consideration for understanding its potency and for the potential design of next-generation analogues with a more favorable equilibrium.[1][3]
Part 2: Stability Profile of Monomethylauristatin F
The stability of MMAF is a multi-faceted parameter that governs its shelf-life, its behavior in biological matrices, and its ultimate metabolic fate. A thorough understanding of its stability under various conditions is paramount for formulation development, analytical method validation, and non-clinical safety assessment.
Physicochemical Stability
Storage and Handling: Lyophilized MMAF powder demonstrates excellent long-term stability, remaining stable for at least 36 months when stored in a desiccated environment at -20°C.[15] However, in solution, its stability is more limited. It is recommended that solutions, typically prepared in solvents like DMSO, be stored at -20°C, protected from light, and used within a month to ensure full potency.[13][15] To prevent degradation from repeated temperature fluctuations, aliquoting stock solutions into single-use volumes is a critical best practice.[15]
Stability in Biological Matrices: Despite some sources noting general instability in solution, MMAF has shown robust stability in plasma. One comprehensive study in rat plasma found MMAF to be stable under various conditions, including short-term storage at room temperature, long-term storage at -80°C, and after multiple freeze-thaw cycles.[10][15][16] This indicates that once released from an ADC in the systemic circulation, the payload itself is not immediately prone to non-enzymatic degradation.
Metabolic Stability and Degradation Pathways
As a xenobiotic, MMAF is subject to metabolism by hepatic enzymes upon systemic exposure.[6] In vitro studies using human and rat liver microsomes have been instrumental in elucidating its metabolic fate.
The primary metabolic pathways identified are:
-
Demethylation: This is a major pathway, involving the removal of one or more methyl groups.[6][10][16]
-
Oxidation: Mono-oxidation has also been identified as a metabolic transformation.[6]
These metabolic transformations are critical to understand as they convert the highly potent parent drug into metabolites with potentially different efficacy and toxicity profiles. Identifying these metabolites is a key component of the safety assessment for any MMAF-containing ADC.
Part 3: Experimental Protocols for Characterization
The characterization of MMAF's structure and stability relies on a suite of sophisticated analytical techniques. The causality behind selecting a specific technique is based on the question being asked—from confirming identity to quantifying stability or measuring biological function.
Protocol: Stability-Indicating HPLC Method for MMAF
Expertise & Rationale: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or other components in the sample matrix. For MMAF, a reverse-phase HPLC (RP-HPLC) method with UV detection is the gold standard. The gradient elution is necessary to separate the relatively hydrophobic MMAF from more polar degradants that may form under stress conditions.
Methodology:
-
System Preparation:
-
HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A (MPA): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% Acetonitrile in HPLC-grade water.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % MPA % MPB 0.0 95 5 10.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of MMAF in DMSO.
-
Dilute the stock solution with the sample diluent to a final concentration within the linear range of the assay (e.g., 50 µg/mL).
-
-
Forced Degradation (Trustworthiness through Self-Validation):
-
Rationale: To validate that the method is stability-indicating, the drug is intentionally degraded. The method must be able to separate the intact MMAF peak from any newly formed degradant peaks. A target degradation of 5-20% is ideal.[17]
-
Acid Hydrolysis: Mix 1 mL of MMAF stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[18]
-
Base Hydrolysis: Mix 1 mL of MMAF stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[18]
-
Oxidative Degradation: Mix 1 mL of MMAF stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[18]
-
Thermal Degradation: Incubate 1 mL of MMAF stock solution at 60°C for 48 hours.[18]
-
Photolytic Degradation: Expose 1 mL of MMAF stock solution to light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt-hours/m²).[18]
-
-
Analysis: Inject the stressed samples and an unstressed control. Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent MMAF peak. The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main peak.
Protocol: In Vitro Metabolic Stability Assay
Expertise & Rationale: This assay simulates the first-pass metabolism in the liver to predict a drug's metabolic clearance in vivo.[19] Liver microsomes contain a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s). By incubating MMAF with microsomes and an NADPH regenerating system (which provides the necessary cofactors), we can measure the rate of its disappearance over time. LC-MS/MS is used for quantification due to its high sensitivity and selectivity, which is necessary for detecting low concentrations in complex biological matrices.[10][16][19]
Methodology:
-
Reagent Preparation:
-
MMAF Stock: 1 mg/mL MMAF in DMSO.
-
Liver Microsomes: Human or rat liver microsomes, stored at -80°C.
-
NADPH Regenerating System (e.g., NADPH-Regen®): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.
-
Incubation Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
Termination Solution: Acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound).
-
-
Incubation Procedure:
-
Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in ice-cold incubation buffer.
-
Prepare the MMAF working solution by diluting the stock to 100 µM in incubation buffer.
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the MMAF working solution to the microsomes (final MMAF concentration: 1 µM).
-
Immediately add the NADPH regenerating system to start the metabolic process.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of the cold termination solution. This stops the enzymatic activity and precipitates proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of MMAF at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of MMAF remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Conclusion
Monomethylauristatin F is a testament to rational drug design in the field of oncology. Its molecular architecture, particularly its charged C-terminal phenylalanine, is a masterstroke that balances extreme potency with a more favorable safety profile by limiting membrane permeability. Its stability, while requiring careful handling in solution, is robust in biological matrices, ensuring the payload remains intact until it reaches its target. The experimental protocols detailed herein provide a framework for the rigorous, self-validating characterization of MMAF and its future analogues. For drug development professionals, a deep, mechanistic understanding of these core attributes is not merely academic; it is the foundation upon which safer and more effective Antibody-Drug Conjugates are built.
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